Mephedrone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry)
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Overview
Description
Mephedrone (hydrochloride) is a designer drug that is structurally related to the psychotropic compound ecstasy (3,4-methylenedioxymethamphetamine). nor-Mephedrone (hydrochloride) is a metabolite of mephedrone that is formed by the N-demethylation of the primary amine on mephedrone. This metabolite of mephedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Scientific Research Applications
Stereochemistry and Its Effects on Monoamine Transporters
Mephedrone's phase-1 metabolites, such as nor-mephedrone and 4-hydroxytolyl-mephedrone, exist as stereoisomers. These metabolites act as substrate-type releasers at monoamine transporters. The S-enantiomers of these metabolites are more potent at the serotonin transporter (SERT) compared to their R-enantiomers. This difference in potency, influenced by stereochemistry, affects their pharmacological activity, particularly on the serotonergic system. This finding is important for understanding the subjective effects of administered mephedrone (Mayer et al., 2019).
Role of Metabolites in Monoamine Transporter Activity
The metabolites of mephedrone, especially hydroxylated forms, exhibit activity at monoamine transporters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These metabolites are generally weak inhibitors of these transporters, with varied potencies at different transporters. This research enhances understanding of mephedrone's pharmacological profile and suggests the potential for developing therapies for psychostimulant intoxications (Niello et al., 2021).
Biological Activity of Phase I Metabolites
Phase I metabolites of mephedrone, such as nor-mephedrone, 4-hydroxytolylmephedrone, and dihydromephedrone, show biological activity as substrates at monoamine transporters. Understanding the activity of these metabolites provides insights into the effects of mephedrone beyond its immediate pharmacological action and helps in comprehending its long-term impact (Mayer et al., 2016).
Metabolic Profile and Novel Metabolites
The metabolic profile of mephedrone in rats shows that it undergoes N-demethylation, leading to the formation of nor-mephedrone, which further conjugates with various acids. This research has identified novel phase II metabolites in mammals, providing a deeper understanding of mephedrone's metabolic pathways and potential implications for other psychoactive amines (Linhart et al., 2016).
Analytical Detection of Metabolites
Advanced analytical techniques, such as electrochemical sensing and liquid chromatography-tandem mass spectrometry, have been developed to detect mephedrone metabolites like nor-mephedrone and dihydromephedrone. These methods enable the identification and quantification of these metabolites in biological samples, crucial for forensic and clinical toxicology (Elbardisy et al., 2019; Czerwińska et al., 2020).
Properties
Molecular Formula |
C11H17NO · HCl |
---|---|
Molecular Weight |
215.7 |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11+;/m1./s1 |
InChI Key |
DDFKODAFZRBBOK-XQKZEKTMSA-N |
SMILES |
C[C@@H](NC)[C@H](O)C1=CC=C(C)C=C1.Cl |
Synonyms |
4-MeMC metabolite; 4-Methylephedrone metabolite; 4-Methylmethcathinone metabolite; 4-MMC metabolite |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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